5-(2,5-Difluorophenyl)nicotinonitrile
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Overview
Description
5-(2,5-Difluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6F2N2 It is a derivative of nicotinonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)nicotinonitrile typically involves the reaction of 2,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.
Scientific Research Applications
5-(2,5-Difluorophenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzonitrile: A simpler analog with only the phenyl ring and nitrile group.
5-(2,4-Difluorophenyl)nicotinonitrile: A structural isomer with fluorine atoms at different positions on the phenyl ring.
5-(2,5-Dichlorophenyl)nicotinonitrile: A similar compound where the fluorine atoms are replaced with chlorine atoms.
Uniqueness
5-(2,5-Difluorophenyl)nicotinonitrile is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interactions with biological targets. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1346692-24-7 |
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Molecular Formula |
C12H6F2N2 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
XWWRGWSPBNWUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=CC(=C2)C#N)F |
Origin of Product |
United States |
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